molecular formula C50H42HgP4 B14332849 Bis[bis(diphenylphosphanyl)methyl]mercury CAS No. 110214-11-4

Bis[bis(diphenylphosphanyl)methyl]mercury

Cat. No.: B14332849
CAS No.: 110214-11-4
M. Wt: 967.4 g/mol
InChI Key: KQLXKPWHSHDAOS-UHFFFAOYSA-N
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Description

Bis[bis(diphenylphosphanyl)methyl]mercury is an organometallic compound with the molecular formula C50H42HgP4 It is characterized by the presence of mercury coordinated to two bis(diphenylphosphanyl)methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Bis[bis(diphenylphosphanyl)methyl]mercury typically involves the reaction of mercury(II) chloride with bis(diphenylphosphanyl)methane in the presence of a base. The reaction is carried out in an inert atmosphere to prevent oxidation and is usually performed in a solvent such as tetrahydrofuran or dichloromethane. The reaction conditions include:

  • Temperature: Room temperature to reflux
  • Atmosphere: Inert (e.g., nitrogen or argon)
  • Solvent: Tetrahydrofuran or dichloromethane

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would require careful control of reaction conditions to ensure purity and yield, as well as the use of industrial-grade reagents and solvents.

Chemical Reactions Analysis

Types of Reactions: Bis[bis(diphenylphosphanyl)methyl]mercury undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form mercury(II) oxide and bis(diphenylphosphanyl)methane oxide.

    Reduction: Reduction reactions can yield mercury metal and bis(diphenylphosphanyl)methane.

    Substitution: The mercury center can undergo substitution reactions with other ligands, leading to the formation of new organometallic complexes.

Common Reagents and Conditions:

    Oxidation: Oxygen or hydrogen peroxide in the presence of a catalyst.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Ligands such as phosphines, amines, or halides under inert atmosphere conditions.

Major Products:

    Oxidation: Mercury(II) oxide, bis(diphenylphosphanyl)methane oxide

    Reduction: Mercury metal, bis(diphenylphosphanyl)methane

    Substitution: Various organometallic complexes depending on the substituent ligands

Scientific Research Applications

Bis[bis(diphenylphosphanyl)methyl]mercury has several applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry to form complexes with transition metals, which can be studied for their catalytic properties.

    Biology: Investigated for its potential interactions with biological molecules, although its toxicity limits its use in biological systems.

    Medicine: Limited applications due to toxicity, but studied for its potential use in radiopharmaceuticals.

    Industry: Potential use in the development of new materials with unique electronic or photophysical properties.

Mechanism of Action

The mechanism of action of Bis[bis(diphenylphosphanyl)methyl]mercury involves its ability to coordinate with metal centers through its phosphorus atoms. This coordination can alter the electronic properties of the metal center, making it more reactive or stabilizing certain oxidation states. The molecular targets include transition metals, and the pathways involved are primarily related to coordination chemistry and catalysis.

Comparison with Similar Compounds

    Bis(diphenylphosphino)methane: A related ligand that forms similar complexes but lacks the mercury center.

    Bis(diphenylphosphino)ethane: Another related ligand with a slightly different backbone, leading to different coordination properties.

    Bis(diphenylphosphino)propane: Similar to bis(diphenylphosphino)methane but with a longer carbon chain, affecting its steric and electronic properties.

Uniqueness: Bis[bis(diphenylphosphanyl)methyl]mercury is unique due to the presence of the mercury center, which imparts distinct electronic properties and reactivity compared to other bis(diphenylphosphino) compounds. The mercury center allows for the formation of unique coordination complexes that are not possible with other ligands.

Properties

CAS No.

110214-11-4

Molecular Formula

C50H42HgP4

Molecular Weight

967.4 g/mol

IUPAC Name

bis[bis(diphenylphosphanyl)methyl]mercury

InChI

InChI=1S/2C25H21P2.Hg/c2*1-5-13-22(14-6-1)26(23-15-7-2-8-16-23)21-27(24-17-9-3-10-18-24)25-19-11-4-12-20-25;/h2*1-21H;

InChI Key

KQLXKPWHSHDAOS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)P(C2=CC=CC=C2)C(P(C3=CC=CC=C3)C4=CC=CC=C4)[Hg]C(P(C5=CC=CC=C5)C6=CC=CC=C6)P(C7=CC=CC=C7)C8=CC=CC=C8

Origin of Product

United States

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